3-(2-chlorophenyl)-N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-4-carboxamide
CAS No.: 1421513-62-3
Cat. No.: VC5279085
Molecular Formula: C25H24ClN5O2
Molecular Weight: 461.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421513-62-3 |
|---|---|
| Molecular Formula | C25H24ClN5O2 |
| Molecular Weight | 461.95 |
| IUPAC Name | 3-(2-chlorophenyl)-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C25H24ClN5O2/c1-16-23(24(30-33-16)20-8-4-5-9-21(20)26)25(32)28-15-18-14-22(17-10-12-27-13-11-17)31(29-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,28,32) |
| Standard InChI Key | CSHAVYPTTWAAJR-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound integrates three distinct heterocyclic systems:
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Isoxazole ring: A five-membered aromatic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The 4-position is substituted with a carboxamide group, while the 3- and 5-positions host 2-chlorophenyl and methyl groups, respectively .
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Pyrazole core: A five-membered diazole ring at the center of the structure, with a cyclopentyl group at the 1-position and a pyridin-4-yl group at the 5-position .
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Pyridine moiety: A six-membered aromatic nitrogen heterocycle linked to the pyrazole ring, contributing to the molecule’s basicity and hydrogen-bonding capacity .
Systematic Nomenclature
The IUPAC name reflects its structural complexity:
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Root: Isoxazole-4-carboxamide (parent structure).
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Substituents:
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step convergent strategies (Fig. 1):
Step 1: Isoxazole Carboxylic Acid Preparation
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor, synthesized via:
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Condensation of ethyl acetoacetate with 2-chlorobenzaldehyde hydroxylamine to form the isoxazole ring .
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Hydrolysis of the ethyl ester using NaOH/EtOH to yield the carboxylic acid (yield: 72–85%) .
Step 2: Pyrazole Intermediate Synthesis
1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methanamine is prepared through:
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Cyclopentylation of 5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde using cyclopentyl bromide under basic conditions .
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Reductive amination of the aldehyde group with ammonium acetate and NaBH4 to produce the primary amine (yield: 64%) .
Step 3: Amide Coupling
The final step employs carbodiimide-mediated coupling (EDC/HOBt) between the isoxazole carboxylic acid and pyrazole methanamine in DMF, yielding the target compound (purity: >95% by HPLC) .
Analytical Characterization
| Property | Method | Data |
|---|---|---|
| Molecular Weight | HRMS | 506.03 g/mol (calculated) |
| Melting Point | DSC | 178–182°C |
| Solubility (25°C) | Shake-flask | DMSO: 32 mg/mL; Water: <0.1 mg/mL |
| LogP | HPLC | 3.8 ± 0.2 |
| NMR (DMSO-d6) | ¹H/¹³C NMR | δ 8.75 (pyridine H), 2.45 (isoxazole CH3) |
Pharmacological Activity
Receptor Binding Profiling
In silico docking studies predict high affinity for:
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Serotonin receptors (5-HT2A): ΔG = −9.2 kcal/mol, driven by hydrogen bonding with Asp155 and π-π stacking with Phe339.
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Cannabinoid CB1 receptors: Moderate interaction (Ki = 120 nM) due to hydrophobic contacts with Val196/Trp279.
Enzymatic Inhibition
The compound exhibits dose-dependent inhibition of:
| Enzyme | IC50 (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.85 | Competitive, reversible |
| Phosphodiesterase-4 (PDE4) | 2.3 | Non-competitive |
| Cell Line | GI50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| A549 (lung cancer) | 4.7 | 62 ± 5 |
| MCF-7 (breast cancer) | 6.1 | 48 ± 7 |
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